2-{[4-(4-Chlorophenyl)pyrimidin-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
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Overview
Description
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorophenyl group, a pyrimidinyl group, and a benzodioxin moiety, making it a subject of interest in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenylpyrimidine with a suitable thiol reagent to introduce the sulfanyl group. This is followed by the reaction with 2,3-dihydro-1,4-benzodioxin-6-yl ethanone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl moiety .
Scientific Research Applications
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
- 1,4-Benzodioxin, 2,3-dihydro-
Uniqueness
Compared to similar compounds, 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H15ClN2O3S |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C20H15ClN2O3S/c21-15-4-1-13(2-5-15)16-7-8-22-20(23-16)27-12-17(24)14-3-6-18-19(11-14)26-10-9-25-18/h1-8,11H,9-10,12H2 |
InChI Key |
GKPMFLYSOPWIOA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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